molecular formula C20H22FN3O4S B1649656 N-[(4-Fluorophenyl)methyl]-2-(N-methyl2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)acetamide CAS No. 1029767-50-7

N-[(4-Fluorophenyl)methyl]-2-(N-methyl2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)acetamide

Cat. No.: B1649656
CAS No.: 1029767-50-7
M. Wt: 419.5
InChI Key: KQOKLHZMCCZQGV-UHFFFAOYSA-N
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Description

N-[(4-Fluorophenyl)methyl]-2-(N-methyl2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a fluorobenzyl group, a methyl group, and a benzazepinyl sulfonyl group attached to a glycinamide backbone. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-Fluorophenyl)methyl]-2-(N-methyl2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)acetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the Benzazepinyl Intermediate: The benzazepinyl intermediate can be synthesized through a cyclization reaction of a suitable precursor, such as 2-aminobenzylamine, with a ketone or aldehyde.

    Sulfonylation: The benzazepinyl intermediate is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

    Coupling with Glycinamide: The sulfonylated benzazepinyl intermediate is coupled with glycinamide in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final compound.

    Introduction of the Fluorobenzyl and Methyl Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(4-Fluorophenyl)methyl]-2-(N-methyl2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine-7-sulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace the fluorobenzyl or methyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N~1~-(4-fluorobenzyl)-N~2~-methyl-N~2~-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-7-yl)sul

Properties

CAS No.

1029767-50-7

Molecular Formula

C20H22FN3O4S

Molecular Weight

419.5

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[methyl-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-7-yl)sulfonyl]amino]acetamide

InChI

InChI=1S/C20H22FN3O4S/c1-24(13-20(26)22-12-14-5-7-16(21)8-6-14)29(27,28)17-9-10-18-15(11-17)3-2-4-19(25)23-18/h5-11H,2-4,12-13H2,1H3,(H,22,26)(H,23,25)

InChI Key

KQOKLHZMCCZQGV-UHFFFAOYSA-N

SMILES

CN(CC(=O)NCC1=CC=C(C=C1)F)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)CCC3

Canonical SMILES

CN(CC(=O)NCC1=CC=C(C=C1)F)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)CCC3

Origin of Product

United States

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